
Eicosane, 10-heptyl-10-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosane, 10-heptyl-10-octyl- is a long-chain hydrocarbon with the molecular formula C₃₅H₇₂ and a molecular weight of 492.9462 g/mol . It is also known by its IUPAC name, 10-n-Heptyl-10-n-octyleicosane . This compound is part of the alkane family, characterized by single bonds between carbon atoms and a high degree of saturation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eicosane, 10-heptyl-10-octyl- typically involves the coupling of smaller hydrocarbon chains. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of Eicosane, 10-heptyl-10-octyl- generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures ranging from 200°C to 300°C and pressures up to 50 atmospheres .
Analyse Des Réactions Chimiques
Types of Reactions
Eicosane, 10-heptyl-10-octyl- primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, and carboxylic acids under controlled conditions.
Reduction: Although alkanes are already fully reduced, they can participate in hydrogenation reactions to remove any unsaturation in the molecule.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation typically involves reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
Eicosane, 10-heptyl-10-octyl- has various applications in scientific research:
Mécanisme D'action
The mechanism of action of Eicosane, 10-heptyl-10-octyl- largely depends on its application. In biological systems, it interacts with lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . In industrial applications, its hydrophobic nature and high molecular weight contribute to its effectiveness as a lubricant and protective coating .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eicosane: A straight-chain alkane with the formula C₂₀H₄₂.
Hexacosane: A straight-chain alkane with the formula C₂₆H₅₄.
Octacosane: A straight-chain alkane with the formula C₂₈H₅₈.
Uniqueness
Eicosane, 10-heptyl-10-octyl- is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The branching can affect its melting point, solubility, and reactivity, making it suitable for specific applications where straight-chain alkanes may not be as effective .
Propriétés
Numéro CAS |
55470-98-9 |
|---|---|
Formule moléculaire |
C35H72 |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
10-heptyl-10-octylicosane |
InChI |
InChI=1S/C35H72/c1-5-9-13-17-20-22-26-30-34-35(31-27-23-16-12-8-4,32-28-24-19-15-11-7-3)33-29-25-21-18-14-10-6-2/h5-34H2,1-4H3 |
Clé InChI |
FEIFRHBKEQKLTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCC)(CCCCCCCC)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
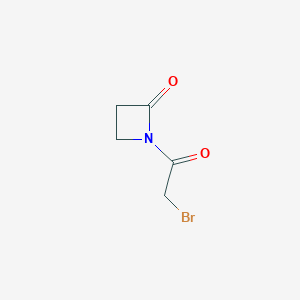


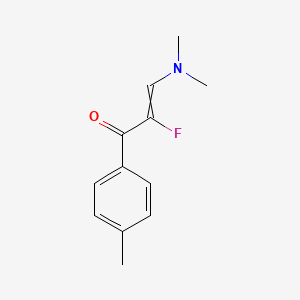
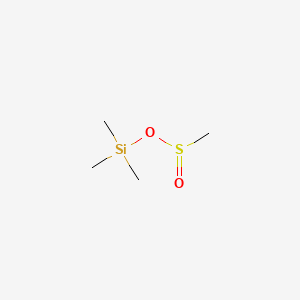
![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)


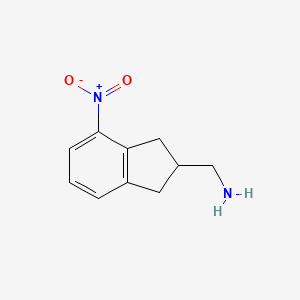

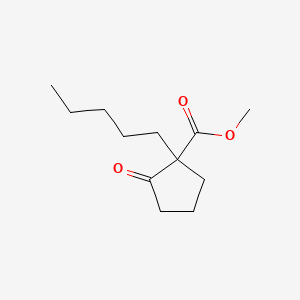
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)
